ethyl 4-{5-[(E)-{2-[(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene}methyl]furan-2-yl}benzoate
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Overview
Description
ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is a complex organic compound with a unique structure that includes a furan ring, a benzoate ester, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE typically involves multiple steps:
Formation of the hydrazone linkage: This step involves the reaction of 4-chloro-3-methylphenoxyacetic acid with hydrazine to form the hydrazone intermediate.
Cyclization to form the furan ring: The hydrazone intermediate undergoes cyclization under acidic or basic conditions to form the furan ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The furan ring and benzoate ester may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 4-[5-({(E)-2-[2-(4-METHOXYPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE
- ETHYL 4-[5-({(E)-2-[2-(4-FLUOROPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE
Uniqueness
ETHYL 4-[5-({(E)-2-[2-(4-CHLORO-3-METHYLPHENOXY)ACETYL]HYDRAZONO}METHYL)-2-FURYL]BENZOATE is unique due to the presence of the chloro and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The combination of these substituents with the hydrazone linkage and furan ring provides a distinct chemical profile compared to similar compounds.
Properties
Molecular Formula |
C23H21ClN2O5 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
ethyl 4-[5-[(E)-[[2-(4-chloro-3-methylphenoxy)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C23H21ClN2O5/c1-3-29-23(28)17-6-4-16(5-7-17)21-11-9-19(31-21)13-25-26-22(27)14-30-18-8-10-20(24)15(2)12-18/h4-13H,3,14H2,1-2H3,(H,26,27)/b25-13+ |
InChI Key |
UNISAEAKUWLGMG-DHRITJCHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)COC3=CC(=C(C=C3)Cl)C |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)COC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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